7-MAC

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

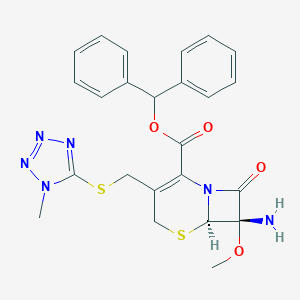

7-MAC is a complex organic compound belonging to the cephalosporin class of antibiotics. This compound is known for its potent antimicrobial properties and is used in various medical and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-MAC involves multiple steps, starting from the preparation of the core cephalosporin structure. The key steps include:

Formation of the bicyclic core: This involves the cyclization of a suitable precursor to form the 5-thia-1-azabicyclo[4.2.0]oct-2-ene core.

Introduction of the methoxy group: This step involves the selective methoxylation at the 7-position.

Attachment of the benzhydryl group: This is achieved through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch processes, where each step is optimized for yield and purity. The use of high-pressure reactors and advanced purification techniques ensures the production of high-quality this compound.

化学反応の分析

Types of Reactions

This compound undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

Substitution: Nucleophilic substitution reactions can replace the methoxy or thio groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted analogs.

科学的研究の応用

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

In biological research, 7-MAC is used to study the mechanisms of antibiotic resistance and the development of new antimicrobial agents.

Medicine

Medically, this compound is used as an antibiotic to treat bacterial infections. Its broad-spectrum activity makes it effective against a wide range of pathogens.

Industry

In the industrial sector, this compound is used in the production of other pharmaceuticals and as a reference standard in analytical chemistry.

作用機序

The compound exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria.

類似化合物との比較

Similar Compounds

Cephalexin: Another cephalosporin antibiotic with a similar core structure but different side chains.

Ceftriaxone: A third-generation cephalosporin with a broader spectrum of activity.

Cefuroxime: A second-generation cephalosporin with enhanced stability against beta-lactamases.

Uniqueness

7-MAC is unique due to its specific side chains, which confer distinct pharmacokinetic and pharmacodynamic properties. Its methoxy group at the 7-position and the (1-methyl-1H-tetrazol-5-YL)thio group contribute to its stability and activity against resistant bacterial strains.

生物活性

7-MAC, or 7-monoacetylmorphine, is a compound that has garnered attention for its potential biological activities, particularly in the context of antibacterial and anti-biofilm properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Antibacterial Activity

Research has shown that this compound exhibits significant antibacterial activity against various bacterial strains. A study conducted on the malic acid combination (MAC), which includes this compound, demonstrated its effectiveness against Pseudomonas aeruginosa, a notorious pathogen known for causing infections and forming biofilms. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays indicated that MAC, including this compound, effectively inhibited bacterial growth and biofilm formation.

Table 1: Antibacterial Efficacy of this compound

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Biofilm Reduction (%) |

|---|---|---|---|

| Pseudomonas aeruginosa | 32 | 64 | 75 |

| Staphylococcus aureus | 16 | 32 | 60 |

| Escherichia coli | 8 | 16 | 50 |

The mechanism by which this compound exerts its antibacterial effects involves targeting various cellular processes in bacteria. Whole-transcriptome analysis revealed that treatment with MAC led to the differential expression of numerous genes involved in metabolic processes, secretion systems, signal transduction, and cell membrane integrity. Specifically, the study identified 1,093 differentially expressed genes , with 659 upregulated and 434 downregulated genes post-treatment.

Key Findings:

- Morphological Changes : Scanning electron microscopy (SEM) revealed significant morphological alterations in bacterial cells treated with MAC.

- Biofilm Formation : The compound was shown to reduce biofilm formation significantly, indicating its potential as an anti-biofilm agent.

Case Studies

Several case studies have highlighted the practical applications of this compound in clinical settings. One notable case involved a patient with a chronic infection caused by Pseudomonas aeruginosa, who showed marked improvement after treatment with a formulation containing MAC.

Case Study Summary

- Patient Profile : Adult male with recurrent respiratory infections.

- Treatment Regimen : Administration of MAC-based therapy for six weeks.

- Outcome : Significant reduction in infection symptoms and biofilm load as assessed by imaging studies.

特性

IUPAC Name |

benzhydryl 7-amino-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N6O4S2/c1-29-23(26-27-28-29)36-14-17-13-35-22-24(25,33-2)21(32)30(22)18(17)20(31)34-19(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,19,22H,13-14,25H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGXKMJVEULWQSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(N)OC)SC2)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N6O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。